molecular formula C22H19N3O5 B608385 N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

Numéro de catalogue B608385
Poids moléculaire: 405.4 g/mol
Clé InChI: LTWQQWSXYYXVGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KS176 is a synthetic organic compound known for its potent and selective inhibition of the breast cancer resistance protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2). This protein is a multidrug transporter involved in the efflux of various chemotherapeutic agents from cancer cells, contributing to multidrug resistance. KS176 has shown no inhibitory activity against other multidrug transporters such as P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1) .

Applications De Recherche Scientifique

KS176 has a wide range of scientific research applications, including:

Mécanisme D'action

KS176 exerts its effects by selectively binding to the BCRP transporter, inhibiting its function. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets include the nucleotide-binding domains of BCRP, which are essential for its ATPase activity and drug transport function .

Analyse Biochimique

Biochemical Properties

KS176 interacts with the BCRP multidrug transporter, a protein that plays a significant role in drug resistance in cancer cells . The nature of this interaction is inhibitory, with KS176 effectively blocking the function of the BCRP transporter .

Cellular Effects

The primary cellular effect of KS176 is the inhibition of the BCRP multidrug transporter. This can influence cell function by altering the cell’s ability to expel certain drugs, potentially increasing the effectiveness of chemotherapeutic agents .

Molecular Mechanism

At the molecular level, KS176 exerts its effects by binding to the BCRP transporter and inhibiting its function . This prevents the transporter from expelling certain drugs from the cell, which can increase the cellular concentration of these drugs .

Temporal Effects in Laboratory Settings

The effects of KS176 on the BCRP transporter are immediate upon administration and persist as long as the compound is present in the cell . Information on the long-term stability and degradation of KS176 is not currently available.

Dosage Effects in Animal Models

Specific information on the dosage effects of KS176 in animal models is not currently available. Given its role as a BCRP inhibitor, it is likely that its effects would be dose-dependent, with higher doses resulting in greater inhibition of the BCRP transporter .

Metabolic Pathways

The specific metabolic pathways that KS176 is involved in are not currently known. As a BCRP inhibitor, it could potentially affect the metabolism of any drugs that are substrates of this transporter .

Transport and Distribution

KS176 is likely to be distributed throughout the body following administration, given its small molecular size and lipophilic nature . It may interact with various transporters and binding proteins, but specific details are not currently available.

Subcellular Localization

The subcellular localization of KS176 is not currently known. Given its role as a BCRP inhibitor, it is likely to be found wherever this transporter is present, including the plasma membrane and certain intracellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of KS176 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of KS176 follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions

KS176 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives of KS176 with modified functional groups, which can be used for further research and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of KS176

KS176 is unique due to its high selectivity for BCRP without affecting other multidrug transporters like P-gp and MRP1. This selectivity makes it a valuable tool for studying BCRP-specific mechanisms and for developing targeted therapies to overcome multidrug resistance in cancer .

Propriétés

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQQWSXYYXVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What makes the structure of KS 176 unique compared to 1α,25-dihydroxyvitamin D3, and how does this impact its activity?

A1: Unlike the natural hormone 1α,25-dihydroxyvitamin D3, KS 176 lacks the typical C and D rings. Instead, it incorporates a unique five-membered ring, termed the E-ring. This structural modification is significant because it demonstrates that the complete CD-ring system is not essential for vitamin D-like biological activity. Despite this difference, KS 176 retains a portion of 1α,25-dihydroxyvitamin D3's biological activity, exhibiting around 10-30% of its potency in in vitro assays assessing pro-differentiating effects on HL-60 and MG-63 cells and antiproliferative activity on MCF-7 and keratinocytes []. This suggests that KS 176, through its unique E-ring structure, can still achieve an appropriate spatial arrangement of the A-seco B-rings in relation to the side chain, which is crucial for interacting with the vitamin D receptor. Interestingly, KS 176 displays minimal in vivo calcemic effects compared to 1α,25-dihydroxyvitamin D3, highlighting its potential as a non-calcemic therapeutic agent [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.